molecular formula C7H16ClNO2 B2809683 N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride CAS No. 2126178-28-5

N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride

Cat. No.: B2809683
CAS No.: 2126178-28-5
M. Wt: 181.66
InChI Key: CAMVZBNTIBVTBT-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride is a chemical compound with the CAS Number: 2126178-28-5 . It has a molecular weight of 181.66 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC Name for this compound is this compound . The InChI Code is 1S/C7H15NO2.ClH/c1-9-7(10-2)5-8-6-3-4-6;/h6-8H,3-5H2,1-2H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Methodology

  • Catalysis and Reaction Development : Research has also focused on developing new methodologies for creating cyclopropylamines, which are valuable in medicinal chemistry and agrochemicals. For example, a novel method for the preparation of 1-substituted 2,2-dimethoxyethylamine hydrochlorides demonstrates the adaptability of these compounds in synthesizing a wide array of substituted amines, which are crucial for the development of new drugs and agrochemicals (Bo Liu et al., 2009).

Potential Therapeutic Applications

  • Inhibition of Lysine-Specific Demethylase 1 (LSD1) : Cyclopropanamine derivatives, including those related to N-(2,2-Dimethoxyethyl)cyclopropanamine hydrochloride, have been explored for their potential in treating various neurological disorders. These compounds inhibit LSD1, an enzyme involved in DNA packaging and gene expression regulation. Inhibition of LSD1 has been linked to therapeutic effects in conditions like schizophrenia, Rett’s syndrome, and Alzheimer’s disease, highlighting the compound's relevance in developing novel treatments for CNS disorders (B. Blass, 2016).

  • Synthesis of Novel Derivatives with Biological Activity : The compound has served as a precursor in synthesizing new derivatives with potential bioactivity. For instance, the synthesis of N-cyclopropyldecahydroacridine-1,8-dione derivatives via a one-pot reaction demonstrates the compound's utility in generating novel molecules with promising applications in medicinal chemistry and drug discovery (S. Tu et al., 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)cyclopropanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-9-7(10-2)5-8-6-3-4-6;/h6-8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMVZBNTIBVTBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC1CC1)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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